molecular formula C26H34N2O2 B14481130 p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile CAS No. 64584-57-2

p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile

Cat. No.: B14481130
CAS No.: 64584-57-2
M. Wt: 406.6 g/mol
InChI Key: VCOVXRSXBZKBGF-ZSJNWVFTSA-N
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Description

p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile: is a synthetic compound derived from the steroid hormone epiandrosterone. Epiandrosterone is a metabolite of testosterone and dihydrotestosterone (DHT) and is known for its weak androgenic activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves several steps, starting from epiandrosterone. The key steps include:

    Oxidation: of epiandrosterone to form the corresponding ketone.

    Amination: to introduce the amino group.

    Condensation: with benzonitrile to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic oxidation: using specific oxidizing agents.

    Controlled amination: under specific temperature and pressure conditions.

    Purification: through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products:

    Oxidized derivatives: with different functional groups.

    Reduced products: with altered hydrogenation states.

    Substituted compounds: with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other steroid derivatives.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential role in modulating androgenic activity.
  • Used in studies related to hormone metabolism and signaling pathways.

Medicine:

  • Explored for its potential therapeutic applications in hormone replacement therapy.
  • Studied for its effects on muscle growth and fat metabolism.

Industry:

  • Utilized in the production of steroid-based pharmaceuticals.
  • Used in the development of performance-enhancing supplements.

Mechanism of Action

The mechanism of action of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include:

Comparison with Similar Compounds

Uniqueness:

  • p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile is unique due to its specific structural modifications, which enhance its binding affinity to androgen receptors and its stability under various conditions.

Properties

CAS No.

64584-57-2

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

4-[(Z)-[(5S,10S,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxybenzonitrile

InChI

InChI=1S/C26H34N2O2/c1-25-13-11-19(28-30-20-6-3-17(16-27)4-7-20)15-18(25)5-8-21-22-9-10-24(29)26(22,2)14-12-23(21)25/h3-4,6-7,18,21-24,29H,5,8-15H2,1-2H3/b28-19-/t18-,21?,22?,23?,24-,25-,26-/m0/s1

InChI Key

VCOVXRSXBZKBGF-ZSJNWVFTSA-N

Isomeric SMILES

C[C@]12CC/C(=N/OC3=CC=C(C=C3)C#N)/C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C

Canonical SMILES

CC12CCC(=NOC3=CC=C(C=C3)C#N)CC1CCC4C2CCC5(C4CCC5O)C

Origin of Product

United States

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